3-Hydroxy-2,4,6-triiodobenzoic acid
Overview
Description
3-Hydroxy-2,4,6-triiodobenzoic acid: is an organic compound with the molecular formula C7H3I3O3 and a molecular weight of 515.81 g/mol . It is characterized by the presence of three iodine atoms and a hydroxyl group attached to a benzoic acid core. This compound appears as a light yellow to brown solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2,4,6-triiodobenzoic acid can be synthesized by reacting benzoic acid with iodine in the presence of sodium hydroxide . The reaction typically involves the following steps:
- Dissolving benzoic acid in a suitable solvent.
- Adding iodine and sodium hydroxide to the solution.
- Heating the mixture to facilitate the reaction.
- Isolating and purifying the product through crystallization or other separation techniques.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound likely follows similar principles as laboratory synthesis, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace iodine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the hydroxyl group.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the hydroxyl group to a corresponding alcohol.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the iodine atoms.
Oxidation Products: Compounds with oxidized hydroxyl groups, such as carboxylic acids.
Reduction Products: Alcohols formed by reducing the hydroxyl group.
Scientific Research Applications
3-Hydroxy-2,4,6-triiodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4,6-triiodobenzoic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with bromine atoms instead of iodine.
2,3,5-Triiodobenzoic acid: Similar iodine content but different substitution pattern on the benzene ring.
2,5-Diiodobenzoic acid: Contains fewer iodine atoms and lacks the hydroxyl group.
Uniqueness: 3-Hydroxy-2,4,6-triiodobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three iodine atoms and a hydroxyl group makes it particularly useful in applications requiring high iodine content and reactivity .
Properties
IUPAC Name |
3-hydroxy-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAVHGFPMPSIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201401 | |
Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53279-72-4 | |
Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53279-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053279724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53279-72-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82352 | |
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Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2,4,6-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4K8R33GPH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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